Pomalidomide-amino-PEG4-NH2 hydrochloride
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Overview
Description
Pomalidomide-amino-PEG4-NH2 hydrochloride: is a synthesized compound that incorporates the cereblon ligand derived from pomalidomide, along with a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). It serves as a building block for creating molecules that can selectively degrade target proteins by recruiting the E3 ubiquitin ligase cereblon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amino-PEG4-NH2 hydrochloride involves multiple steps, starting with the preparation of pomalidomide. The cereblon ligand is then linked to a PEG4 chain with a terminal amine group. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-amino-PEG4-NH2 hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Condensation Reactions: The PEG linker can react with carboxyl groups to form amide bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Condensation Reactions: Typically involve carboxylic acids or their derivatives under dehydrating conditions
Major Products: The major products formed from these reactions are typically amide-linked conjugates, which are used in the synthesis of PROTACs .
Scientific Research Applications
Pomalidomide-amino-PEG4-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery .
Mechanism of Action
The mechanism of action of Pomalidomide-amino-PEG4-NH2 hydrochloride involves the recruitment of the E3 ubiquitin ligase cereblon. The compound forms a ternary complex with the target protein and cereblon, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein within the cell .
Comparison with Similar Compounds
- Pomalidomide-PEG3-NH2 hydrochloride
- Pomalidomide-PEG5-NH2 hydrochloride
- Pomalidomide-PEG6-NH2 hydrochloride
- Lenalidomide
- Thalidomide
Uniqueness: Pomalidomide-amino-PEG4-NH2 hydrochloride is unique due to its specific PEG4 linker length, which can influence the efficiency of PROTAC-mediated protein degradation. The PEG4 linker provides an optimal balance between flexibility and stability, making it a valuable tool in the development of targeted protein degraders .
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9.ClH/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30;/h1-3,17H,4-14,24H2,(H,25,29)(H,26,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCHLXYVKQEGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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